Glycyl-DL-threonine dihydrate
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Overview
Description
Glycyl-d-threonine dihydrate is a dipeptide compound with the molecular formula C₆H₁₂N₂O₄·2H₂O. It is an orthorhombic crystal, often used in various biochemical and structural studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-d-threonine dihydrate can be synthesized through the condensation reaction of glycine and d-threonine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of glycyl-d-threonine dihydrate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Glycyl-d-threonine dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine residue can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of glycyl-d-threonine, such as oxo derivatives, alcohols, and substituted peptides .
Scientific Research Applications
Glycyl-d-threonine dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Employed in studies of protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of glycyl-d-threonine dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-l-threonine dihydrate
- Glycyl-d-serine dihydrate
- Glycyl-l-serine dihydrate
Uniqueness
Glycyl-d-threonine dihydrate is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall stability. This makes it particularly valuable in studies requiring precise structural and functional insights .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDXCPYYJSKNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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